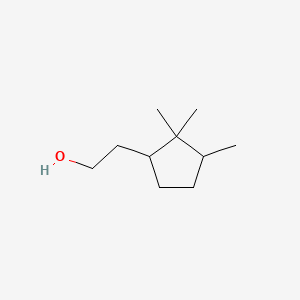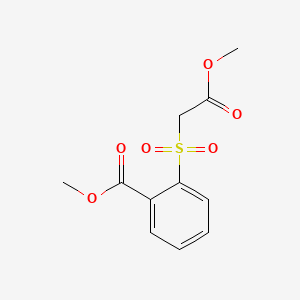
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is an organic compound with the molecular formula C11H12O6S and a molecular weight of 272.28 g/mol It is a derivative of benzoic acid and is characterized by the presence of a sulfonyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a sulfonylating agent. One common method involves the reaction of 2-methoxy-2-oxoethyl sulfonyl chloride with methyl benzoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but lacks the sulfonyl group.
Methyl 2-methoxybenzoate: Lacks both the sulfonyl and oxoethyl groups.
Benzoic acid, 2-methoxy-, methyl ester: Another derivative of benzoic acid with different substituents.
Uniqueness
Methyl 2-((2-methoxy-2-oxoethyl)sulphonyl)benzoate is unique due to the presence of both the sulfonyl and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
26759-41-1 |
|---|---|
Molecular Formula |
C11H12O6S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)sulfonylbenzoate |
InChI |
InChI=1S/C11H12O6S/c1-16-10(12)7-18(14,15)9-6-4-3-5-8(9)11(13)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
KIAJKXINPPGSJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
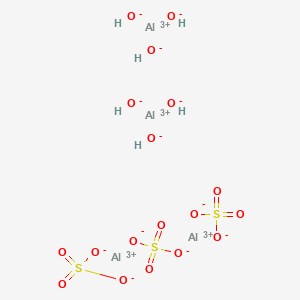
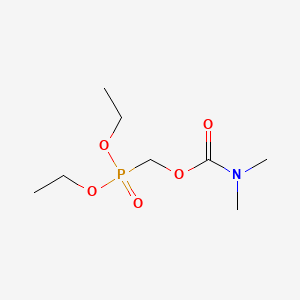

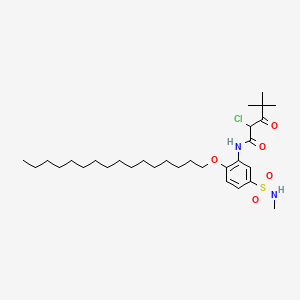
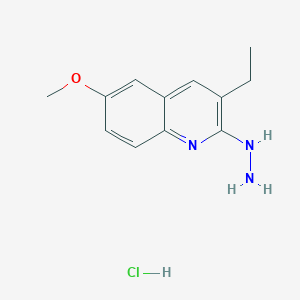
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
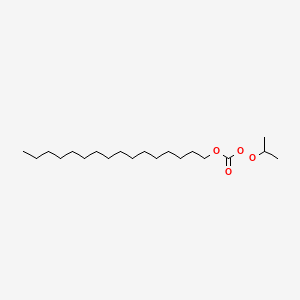


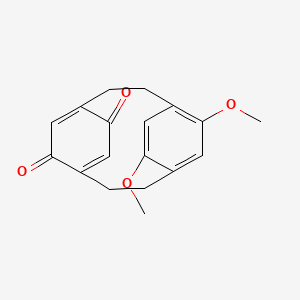
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
